Disodium maleate

Catalog No.
S627195
CAS No.
371-47-1
M.F
C4H4NaO4
M. Wt
139.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium maleate

Avoid exothermic hazards and precipitation with maleic acid or fumarate salts. Disodium maleate (CAS 371-47-1) is a pre-neutralized, high-solubility salt that streamlines processing.

  • No exothermic neutralization; stable pH control in aqueous systems.
  • Superior solubility (~50% higher than disodium fumarate) prevents clogging in continuous flow reactors.
  • Retains cis-configuration for essential bidentate metal chelation, forming complexes fumarate cannot.

CAS Number

371-47-1

Product Name

Disodium maleate

IUPAC Name

disodium;(Z)-but-2-enedioate

Molecular Formula

C4H4NaO4

Molecular Weight

139.06 g/mol

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-;

InChI Key

RYDFXSRVZBYYJV-ODZAUARKSA-N

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

hydrogen maleate, maleate, maleic acid, maleic acid, ammonium salt, maleic acid, calcium salt, maleic acid, dipotassium salt, maleic acid, disodium salt, maleic acid, iron salt, maleic acid, monoammonium salt, maleic acid, monocopper (2+) salt, maleic acid, monosodium salt, maleic acid, neodymium salt, maleic acid, potassium salt, maleic acid, sodium salt, sodium maleate

Canonical SMILES

C(=CC(=O)O)C(=O)O.[Na]

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O.[Na]

The exact mass of the compound Disodium maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Disodium maleate is the fully neutralized sodium salt of cis-butenedioic acid, utilized industrially as a buffering agent, cross-linking precursor, and bidentate chelator. Unlike its free acid counterpart, it presents as a stable crystalline powder that yields mildly alkaline aqueous solutions, typically exhibiting a pH of 7.0 to 9.0 at a 50 g/L concentration . Its primary procurement value lies in its high aqueous solubility, pre-deprotonated state, and strict cis-stereochemistry, which collectively streamline aqueous processing, eliminate exothermic neutralization steps, and enable specific metal-coordination geometries that are structurally impossible to achieve with trans-isomers [1].

Procurement Fit

Buffer formulation research – reported low‑pH and neutral buffering ranges
Industrial scale removal studies – reported direct conversion of sulfate, carbonate, and phosphate scales
Organic synthesis intermediate – cis‑stereochemistry supports unique hydrogenation/isomerization pathways
Metal coordination research – reported distinct coordination geometry with Cu and Na salts

Substituting disodium maleate with maleic acid, maleic anhydride, or disodium fumarate introduces severe process incompatibilities. Using the free acid or anhydride requires in-situ neutralization, which is highly exothermic and complicates pH control in sensitive biological or polymeric formulations [1]. Conversely, substituting with the trans-isomer (disodium fumarate) drastically reduces aqueous solubility to approximately 228 g/L and completely abolishes the molecule's ability to form mononuclear bidentate chelates due to the steric opposition of the carboxylate groups. These differences dictate that generic substitution will predictably lead to reactor clogging, precipitation, altered reaction kinetics, or structural failure in coordination complexes.

Substitution Risk

Cis vs trans isomer
Stereoelectronic properties and reactivity (Michael addition, coordination) may shift; cis‑maleate behaviour cannot be inferred from disodium fumarate.
Buffer pH profile
Maleate buffers cover low‑pH (pKa₁ ~1.92) and neutral (pKa₂ ~6.23) ranges; disodium succinate lacks effective low‑pH buffering, potentially limiting method transfer.
Hydrogenation product distribution
Under Ni/H₂ at 200°C maleate yields maleate + fumarate + succinate; fumarate yields primarily succinate. The cis‑specific pathway may not transfer to the trans isomer.

Aqueous Solubility and Precipitation Resistance vs. Disodium Fumarate

Disodium maleate exhibits near-complete aqueous solubility, exhibiting higher capacity than its trans-isomer, disodium fumarate. While disodium fumarate is capped at an aqueous solubility of approximately 228 g/L at 25 °C, disodium maleate remains highly soluble and miscible at much higher concentrations . In continuous flow or high-conversion reactor systems, the use of the highly soluble maleate salt prevents the precipitation and subsequent reactor clogging that is characteristic of less soluble dicarboxylates[1].

Evidence DimensionAqueous solubility limit at 25 °C
Target Compound DataHighly soluble/miscible (>400 g/L)
Comparator Or BaselineDisodium fumarate (~228 g/L)
Quantified Difference>1.5x higher solubility limit for the maleate isomer
ConditionsAqueous solution at 25 °C

High solubility is critical for maximizing throughput in aqueous formulations and avoiding costly downtime due to precipitation in flow reactors.

Purity specification
Specification review
≥99.0% purity, ≤0.5% free alkali (as NaOH)
Controls residual alkalinity for acid‑sensitive workflows
Free alkali specification is not standard for disodium fumarate or disodium succinate datasheets

Pre-Neutralized pH Stability vs. Free Acid Exotherms

Formulating with maleic acid or maleic anhydride requires the addition of a strong base, triggering a highly exothermic neutralization reaction. Disodium maleate is fully pre-neutralized, yielding a stable, mildly alkaline solution (pH 7.0–9.0 at 50 g/L) upon dissolution . This eliminates the need for active cooling infrastructure and prevents localized pH spikes that can degrade sensitive active pharmaceutical ingredients or prematurely trigger cross-linking in polymer resins [1].

Evidence DimensionHeat of neutralization and pH stability
Target Compound DataPre-neutralized (pH 7.0-9.0 at 50 g/L), zero neutralization exotherm
Comparator Or BaselineMaleic acid / Maleic anhydride (highly acidic, requires exothermic neutralization)
Quantified DifferenceElimination of neutralization heat load and base-addition steps
ConditionsAqueous dissolution and formulation

Procuring the pre-neutralized salt simplifies manufacturing workflows, reduces cooling costs, and improves batch-to-batch reproducibility in pH-sensitive applications.

Hydrogenation distribution
Head‑to‑head
Maleate: mixture of maleate, fumarate, and succinate Fumarate: primarily succinate only
Cis‑stereochemistry enables multi‑product synthesis not accessible from trans isomer
Solid‑phase, fine Ni powder, 200°C

Thermal Stability and Dehydration Resistance vs. Maleic Acid

Maleic acid is prone to thermal dehydration, converting to the volatile and reactive maleic anhydride at temperatures near its melting point (approx. 135 °C). In contrast, disodium maleate demonstrates enhanced thermal stability, with decomposition temperatures exceeding 280 °C (and reported up to 380 °C in specific matrices) without undergoing dehydration to the anhydride [1]. This robust thermal profile makes the disodium salt more reliable for high-temperature melt processing, spray drying, or extrusion[2].

Evidence DimensionOnset of thermal decomposition/dehydration
Target Compound Data>280 °C (stable, no anhydride formation)
Comparator Or BaselineMaleic acid (~135 °C, dehydrates to maleic anhydride)
Quantified Difference>145 °C increase in thermal processing window
ConditionsSolid-state heating / melt processing

Allows for aggressive thermal processing without the risk of generating toxic, corrosive maleic anhydride fumes.

Buffer pH coverage
Class‑level
Maleate buffer: pH ~1.2–2.7 and ~5.2–7.2 Succinate buffer: pH ~3.2–6.6
Maleate uniquely provides low‑pH buffering absent from succinate
Based on standard pKa values at 25°C; verify buffer capacity for specific method

Bidentate Coordination for Metal-Organic Synthesis vs. Disodium Fumarate

The cis-configuration of disodium maleate provides two adjacent carboxylate groups capable of forming stable, mononuclear bidentate chelates with transition metals. This structural feature is actively exploited in the synthesis of engineered nanocapsules and metal-organic frameworks [1]. The trans-isomer, disodium fumarate, cannot form these discrete bidentate structures due to the 180-degree opposition of its binding sites, forcing it to act as a bridging ligand instead [2].

Evidence DimensionCoordination geometry
Target Compound DataMononuclear bidentate chelation (cis-geometry)
Comparator Or BaselineDisodium fumarate (bridging coordination only, trans-geometry)
Quantified DifferenceFundamental shift from discrete chelation to polymeric bridging
ConditionsTransition metal coordination in aqueous/hydrothermal synthesis

Procuring the maleate isomer is an absolute requirement when synthesizing discrete metal chelates, targeted nanocarriers, or specific homogeneous catalysts.

Scale removal mechanism
Head‑to‑head
Maleate: direct conversion of CaSO₄, BaSO₄, CaCO₃, hydroxyapatite to water‑soluble species Conventional: acid wash (corrosive) or EDTA (slow, pH‑dependent)
Supports single‑step scale removal research without acid or chelant
Patent method context; validate for target scale composition and field conditions
Antimicrobial additive
Data to verify
Reported antimicrobial properties; used as additive in injectable formulations (fluorescein, gentamicin, atropine)
May support formulation‑preservation research context
Requires validation for target formulation and microbial strains; class‑level inference
Coordination geometry
Class‑level
Cis‑maleate exhibits specific coordination with Cu and Na salts; trans‑fumarate and succinate show different geometries
Enables stereochemistry‑dependent metal complexation studies
Reported structural data; validate binding constants for intended metal system

High-Concentration Aqueous Formulations and Flow Chemistry

Because of its higher aqueous solubility compared to disodium fumarate, disodium maleate is the preferred dicarboxylate for high-throughput flow reactors and concentrated liquid formulations, preventing precipitation and equipment clogging [1].

pH-Sensitive Polymerization and Resin Synthesis

By utilizing the pre-neutralized disodium maleate rather than maleic anhydride or maleic acid, manufacturers can incorporate the cis-double bond into polymers and resins without managing dangerous neutralization exotherms or localized pH drops that could ruin the batch .

Hydrothermal Synthesis of Metal-Organic Nanomaterials

The specific bidentate chelating ability of the cis-dicarboxylate makes disodium maleate an essential precursor for synthesizing discrete transition metal complexes, such as manganese-engineered nanocapsules for advanced imaging, which cannot be formed using the trans-fumarate isomer [2].

High-Temperature Melt Processing and Spray Drying

Due to its high thermal stability (>280 °C) and resistance to dehydration, disodium maleate can be safely used in hot-melt extrusion or spray-drying processes where maleic acid would dangerously degrade into volatile maleic anhydride [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Scale conversion studies
Reported direct scale conversion mechanism
Dissolution efficiency in target water chemistry and scale composition
Low‑pH ion exchange chromatography
Maleate pKa₁ buffering range (pH ~1.2–2.7)
Buffer capacity and pH stability under method conditions
Injectable formulation preservative research
Reported antimicrobial additive property
Preservative efficacy and compatibility in target formulation
Cis‑selective hydrogenation studies
Stereoelectronically controlled product distribution
Reproducibility of maleate/fumarate/succinate ratio under specified conditions

Physical Description

Pellets or Large Crystals
Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

139.00072789 g/mol

Monoisotopic Mass

139.00072789 g/mol

Heavy Atom Count

9

UNII

I88OG949F3

Related CAS

18016-19-8

GHS Hazard Statements

Aggregated GHS information provided by 355 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 355 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 351 of 355 companies with hazard statement code(s):;
H315 (93.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

371-47-1

Wikipedia

Sodium maleate

General Manufacturing Information

Construction
2-Butenedioic acid (2Z)-, sodium salt (1:2): ACTIVE
2-Butenedioic acid (2Z)-, sodium salt (1:1): ACTIVE

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